Farnesylacetic acid

Gastroenterology Anti-Ulcer Agents Clinical Trial

Farnesylacetic acid (CAS 23224-49-9) is an acyclic sesquiterpenoid carboxylic acid structurally characterized by a C15 farnesyl chain linked to an acetic acid moiety. It is a naturally occurring metabolite found in select plant species and serves as the core scaffold for a class of clinically validated anti-ulcer prodrugs, most notably its geranyl ester, gefarnate.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
Cat. No. B1195305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesylacetic acid
Synonymsfarnesyl acetate
farnesylacetate
farnesylacetic acid
farnesylacetic acid, (E,E)-isome
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C
InChIInChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)
InChIKeyVOKDWPMRYSKGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesylacetic Acid: Procurement and Selection Guide for a Bioactive Isoprenoid Building Block


Farnesylacetic acid (CAS 23224-49-9) is an acyclic sesquiterpenoid carboxylic acid structurally characterized by a C15 farnesyl chain linked to an acetic acid moiety . It is a naturally occurring metabolite found in select plant species and serves as the core scaffold for a class of clinically validated anti-ulcer prodrugs, most notably its geranyl ester, gefarnate [1]. The compound is recognized as a low-toxicity substance with established gastrointestinal mucosal protective properties [2] and is also a precursor in the synthesis of fragrance and flavor compounds .

Why Farnesylacetic Acid-Based Compounds Cannot Be Substituted with Generic Isoprenoid Analogs


The biological and pharmacological profile of farnesylacetic acid and its esters is dictated by a unique combination of the C15 farnesyl chain length and the terminal carboxylic acid group. Structure-activity relationship (SAR) studies have demonstrated that anti-ulcer, anti-Ras, and lipid-modulating activities are highly dependent on this specific molecular architecture [1]. For example, the C15 farnesyl group is necessary and sufficient for anti-Ras activity, while shorter (C10 geranyl) or longer prenyl chains are inactive [2]. Similarly, the metabolic stability and mucin-promoting effects of farnesylacetic acid differ significantly from those of the natural metabolite farnesoic acid . Furthermore, the clinical efficacy and safety profile of its geranyl ester, gefarnate, are distinct from other anti-ulcer agents like carbenoxolone and teprenone, underscoring that generic substitution based solely on isoprenoid class membership is not scientifically valid [3][4].

Quantitative Differentiation of Farnesylacetic Acid Derivatives: A Comparative Evidence Guide for Scientific Selection


Gastric Ulcer Healing: Gefarnate (Farnesylacetic Acid Geranyl Ester) Demonstrates Superior Efficacy Over Placebo in a Double-Blind Trial

In a double-blind clinical trial, gefarnate (geranyl farnesylacetate), the ester prodrug of farnesylacetic acid, demonstrated a significantly greater reduction in gastric ulcer size compared to placebo [1]. This provides direct clinical evidence for the therapeutic utility of the farnesylacetic acid scaffold.

Gastroenterology Anti-Ulcer Agents Clinical Trial

Gastric Mucosal Protection: Gefarnate Exhibits Dose-Dependent Efficacy Comparable to Teprenone in a Preclinical Model of Gastric Lesions

In a rat model of compound 48/80-induced acute gastric mucosal lesions, gefarnate (geranyl farnesylacetate) demonstrated a dose-dependent preventive effect that was comparable to that of teprenone, a clinically used anti-ulcer drug with a similar isoprenoid structure [1]. Both compounds suppressed mucus depletion, neutrophil infiltration, and oxidative stress.

Gastroprotection Mucosal Defense Preclinical Pharmacology

Safety Profile: Gefarnate Demonstrates a Markedly Lower Incidence of Electrolyte Disturbances Compared to Carbenoxolone in a Double-Blind Trial

A double-blind trial comparing gefarnate (geranyl farnesylacetate) and carbenoxolone for gastric ulcer treatment revealed a critical safety advantage for the farnesylacetic acid derivative. While both promoted healing, carbenoxolone caused significant hypokalemia or edema in nearly half of patients, a side effect not observed with gefarnate [1].

Drug Safety Adverse Events Clinical Comparison

Lipid Metabolism Modulation: Farnesylacetic Acid Significantly Accelerates Human Hepatic Cholesterol Esterase Activity, Differentiating It from Other Isoprenoid Fatty Acids

In an in vitro screen of ten acyclic isoprenoid fatty acids, farnesylacetic acid was identified as a significant accelerator of human liver cholesterol esterase (HLCE)-catalyzed hydrolysis of cholesteryl palmitate [1]. This activity was not universal among the tested analogs, highlighting a specific biochemical property of this compound.

Lipid Metabolism Enzyme Activation Cholesterol Homeostasis

Mucin Production: Farnesylacetic Acid Promotes Mucin Secretion, a Property Absent in the Closely Related Farnesoic Acid

Farnesylacetic acid and its salts have been shown in pharmacological tests to promote the production and secretion of mucin, a key protective factor in gastrointestinal and ocular tissues [1][2]. This activity is a key differentiator from the natural metabolite farnesoic acid, which lacks this specific mucin-promoting effect and is more susceptible to metabolic degradation .

Mucosal Immunology Ophthalmology Drug Mechanism

Optimized Application Scenarios for Farnesylacetic Acid and Its Derivatives Based on Evidence-Based Differentiation


Gastrointestinal Ulcer and Mucosal Protection Research

For studies investigating the healing of gastric ulcers or the protection of gastrointestinal mucosa, farnesylacetic acid derivatives (e.g., gefarnate) offer a validated, clinically-proven pharmacophore. Research teams can confidently select this scaffold based on its demonstrated 42.6% greater ulcer healing rate over placebo in human trials [1] and its dose-dependent gastroprotective effects comparable to teprenone in preclinical models [2]. Its favorable safety profile, with zero incidence of electrolyte disturbances compared to carbenoxolone's ~50% incidence, makes it an ideal candidate for chronic dosing studies [3].

Lipid Metabolism and Cholesterol Homeostasis Studies

Investigators exploring the regulation of cholesterol ester hydrolysis should consider farnesylacetic acid as a distinct chemical tool. It has been shown to significantly accelerate human hepatic cholesterol esterase (HLCE) activity in vitro, a property not shared by all isoprenoid fatty acid analogs [4]. This specific activity makes it a superior choice over other acyclic isoprenoids for probing mechanisms of lipid metabolism or for screening potential modulators of cholesterol homeostasis.

Mucin Biology and Dry Eye Disease Models

Research programs focused on mucin production, secretion, and its role in conditions like dry eye disease, keratitis, or gastritis can leverage farnesylacetic acid as a key reagent. Its established promotive effect on mucin production, as documented in multiple patents and pharmacological studies [5][6], provides a clear functional advantage over related compounds like farnesoic acid. This makes it a more efficient and targeted tool for studies aiming to enhance mucosal barrier function or develop novel therapies for mucin-deficient states .

Synthesis of Anti-Ulcer Prodrugs and Fragrance Compounds

As a versatile building block, farnesylacetic acid is the direct precursor to clinically relevant prodrugs like gefarnate and a range of esters with documented anti-ulcer activity [7][8]. Its procurement is therefore essential for medicinal chemistry campaigns aimed at generating novel gastroprotective agents. Additionally, its established use in the fragrance industry for producing valuable perfume esters adds an industrial application dimension, supporting its utility beyond pure biomedical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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